molecular formula C15H26N4O2 B7178361 4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide

4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B7178361
M. Wt: 294.39 g/mol
InChI Key: LXHUKDMMKFFNAW-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a morpholine ring, and various alkyl and carboxamide groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine derivative.

    Coupling to Form the Carboxamide: The final step involves the coupling of the pyrazole and morpholine intermediates with a carboxylic acid derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,5-dimethyl-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-10(2)8-19-5-6-21-13(9-19)7-16-15(20)14-11(3)12(4)17-18-14/h10,13H,5-9H2,1-4H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHUKDMMKFFNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)NCC2CN(CCO2)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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